molecular formula C16H12N2O4S B4417189 2-(1,3-benzodioxol-5-yloxy)-N-(1,3-benzothiazol-2-yl)acetamide

2-(1,3-benzodioxol-5-yloxy)-N-(1,3-benzothiazol-2-yl)acetamide

Cat. No.: B4417189
M. Wt: 328.3 g/mol
InChI Key: PLSPFDJCRQTOAA-UHFFFAOYSA-N
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Description

2-(1,3-benzodioxol-5-yloxy)-N-(1,3-benzothiazol-2-yl)acetamide is a complex organic compound that features a benzodioxole and benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzodioxol-5-yloxy)-N-(1,3-benzothiazol-2-yl)acetamide typically involves the coupling of a benzodioxole derivative with a benzothiazole derivative. One common method involves the use of a palladium-catalyzed C-N cross-coupling reaction. The reaction conditions often include the use of a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like cesium carbonate (Cs2CO3) and a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzodioxol-5-yloxy)-N-(1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole moiety, using reagents like sodium methoxide (NaOMe).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in acetic acid (CH3COOH) at room temperature.

    Reduction: Sodium borohydride (NaBH4) in methanol (CH3OH) at room temperature.

    Substitution: Sodium methoxide (NaOMe) in methanol (CH3OH) at reflux temperature.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(1,3-benzodioxol-5-yloxy)-N-(1,3-benzothiazol-2-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,3-benzodioxol-5-yloxy)-N-(1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The benzodioxole and benzothiazole moieties can interact with various biological pathways, potentially leading to apoptosis in cancer cells or inhibition of microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-benzodioxol-5-yloxy)-N-(1,3-benzothiazol-2-yl)acetamide is unique due to its dual benzodioxole and benzothiazole structure, which imparts distinct chemical and biological properties. This duality allows it to participate in a wider range of chemical reactions and interact with multiple biological targets, making it a versatile compound in research and potential therapeutic applications.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-N-(1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4S/c19-15(18-16-17-11-3-1-2-4-14(11)23-16)8-20-10-5-6-12-13(7-10)22-9-21-12/h1-7H,8-9H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLSPFDJCRQTOAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCC(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1,3-benzodioxol-5-yloxy)-N-(1,3-benzothiazol-2-yl)acetamide
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2-(1,3-benzodioxol-5-yloxy)-N-(1,3-benzothiazol-2-yl)acetamide
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2-(1,3-benzodioxol-5-yloxy)-N-(1,3-benzothiazol-2-yl)acetamide
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2-(1,3-benzodioxol-5-yloxy)-N-(1,3-benzothiazol-2-yl)acetamide
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2-(1,3-benzodioxol-5-yloxy)-N-(1,3-benzothiazol-2-yl)acetamide
Reactant of Route 6
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2-(1,3-benzodioxol-5-yloxy)-N-(1,3-benzothiazol-2-yl)acetamide

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